molecular formula C28H38O5 B590422 (R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate CAS No. 133676-09-2

(R)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate

Cat. No.: B590422
CAS No.: 133676-09-2
M. Wt: 454.607
InChI Key: PLGPDUBTEHIWRH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is an organic compound with the molecular formula C28H38O5. This compound is known for its unique structural properties, which include an octan-2-yl group and a hexyloxybenzoyl group. It is used in various scientific research applications due to its chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)benzoic acid and ®-octan-2-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hexyloxybenzoyl group may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ®-octan-2-yl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

[4-[(2R)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGPDUBTEHIWRH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the function of (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate in the context of the research?

A1: (R)-2-Octyl 4-[4-(Hexyloxy)benzoyloxy]benzoate acts as a chiral dopant in the BPLC mixture []. Chiral dopants are crucial for inducing the helical arrangement of liquid crystal molecules, which is essential for the formation of the blue phase.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.